molecular formula C10H19NO B2563970 1-Oxaspiro[5.5]undecan-4-amine CAS No. 1344267-26-0

1-Oxaspiro[5.5]undecan-4-amine

Cat. No.: B2563970
CAS No.: 1344267-26-0
M. Wt: 169.268
InChI Key: RRJGTXDGEXVCRB-UHFFFAOYSA-N
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Description

1-Oxaspiro[5.5]undecan-4-amine is a bicyclic organic compound featuring a spiro junction between a six-membered oxane ring and a six-membered cyclohexane ring, with an amine functional group at the 4-position. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. Its spirocyclic framework enhances conformational rigidity, which can improve binding specificity in biological systems or stability in synthetic applications .

Properties

IUPAC Name

1-oxaspiro[5.5]undecan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c11-9-4-7-12-10(8-9)5-2-1-3-6-10/h9H,1-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJGTXDGEXVCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(CCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344267-26-0
Record name 1-oxaspiro[5.5]undecan-4-amine
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Preparation Methods

The synthesis of 1-Oxaspiro[5.5]undecan-4-amine involves several steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diol with an amine in the presence of a catalyst can lead to the formation of the desired spiro compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

1-Oxaspiro[5.5]undecan-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism by which 1-Oxaspiro[5.5]undecan-4-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved often include signal transduction mechanisms and metabolic processes, where the compound can act as an inhibitor or activator depending on its specific interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heteroatom Variations

9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine
  • Structure : Incorporates a phenylmethyl group at the 9-position and replaces one carbon in the spiro system with a nitrogen (azaspiro).
  • Molecular Formula : C₁₆H₂₄N₂O.
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one
  • Structure : Contains two nitrogen atoms (3,9-diazaspiro) and a ketone group at the 2-position.
  • Molecular Formula : C₉H₁₆N₂O₂.
  • Its synthetic utility is noted in building-block catalogs .
1-Azaspiro[5.5]undecan-4-amine
  • Structure : Replaces the oxygen atom in the oxane ring with nitrogen.
  • Molecular Formula : C₁₀H₂₀N₂.
  • Key Differences : The absence of oxygen reduces polarity, affecting solubility. This compound’s amine group may exhibit different reactivity in synthetic pathways .

Analogues with Modified Spiro Systems

1-Oxaspiro[4.5]decane Derivatives
  • Structure : Smaller spiro system (4.5 vs. 5.5), reducing ring strain.
  • Example : Cyclohexane bisoxirane derivatives isolated from marine fungi exhibit rare natural product frameworks but lack the amine functional group .
  • Key Differences : Smaller spiro systems may limit conformational rigidity, impacting binding specificity in biological applications.
1-Oxaspiro[4.4]non-7-en-6-one (Caulerspiros A and B)
  • Structure : Features a fused spiro system (4.4) with a ketone and double bond.
  • Key Differences: The unsaturated bond introduces planar rigidity, while the ketone enhances electrophilicity.

Functionalized Derivatives

N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine
  • Structure : Combines oxygen and nitrogen heteroatoms (4-azaspiro) with cyclopropyl and phenyl substituents.
  • Synthesis : Prepared via automated organic synthesis, yielding diastereomers resolvable by preparative HPLC .
  • Key Differences : The cyclopropyl group may enhance metabolic stability, while the phenyl moiety increases aromatic interactions.
1-Oxaspiro[5.5]undecane-4-carboxylic Acid
  • Structure : Replaces the amine with a carboxylic acid group.
  • Molecular Formula : C₁₁H₁₈O₃.
  • Key Differences : The carboxylic acid introduces acidity, enabling salt formation and altering solubility profiles .
4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane
  • Structure: Features an acetylamino group at the 4-position and a phenyl substituent.
  • Molecular Formula: C₁₈H₂₅NO₂.
  • Key Differences : The acetylated amine improves stability against oxidation, while the phenyl group enhances hydrophobicity .

Biological Activity

Overview

1-Oxaspiro[5.5]undecan-4-amine is a chemical compound with the molecular formula C10_{10}H19_{19}NO and a molecular weight of 169.27 g/mol. Its unique spirocyclic structure makes it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on recent findings.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Specific pathways affected include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways.
  • Receptor Modulation : It has shown the ability to interact with receptors involved in signal transduction mechanisms, which could affect cellular responses.

Biological Applications

This compound has been investigated for several potential applications:

  • Pharmacological Research : Its structure suggests potential as a pharmacophore in drug discovery, particularly in targeting specific enzymes and receptors relevant to various diseases.
  • Chemical Synthesis : It serves as a building block for synthesizing more complex spirocyclic compounds, which are valuable in developing new materials and catalysts.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

CompoundMolecular FormulaKey Features
This compound C10_{10}H19_{19}NOUnique spirocyclic structure; potential enzyme inhibitor
1-Oxa-9-azaspiro[5.5]undecane C10_{10}H18_{18}N2_2OContains nitrogen in the spiro ring; different biological properties
1,3-Dioxane derivatives VariesTwo oxygen atoms; distinct reactivity

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

  • In Vitro Studies : Research has shown that this compound exhibits significant effects on cell viability and proliferation in specific cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Studies : The compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways, demonstrating promising results that warrant further investigation.
  • Receptor Binding Assays : Preliminary data indicate that this compound may modulate receptor activity related to neurotransmission, highlighting its potential role in neuropharmacology.

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